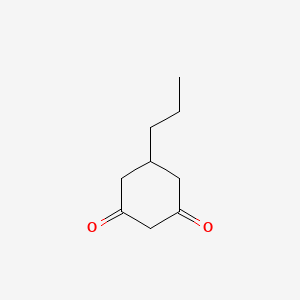

5-Propylcyclohexane-1,3-dione

Description

BenchChem offers high-quality 5-Propylcyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propylcyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-propylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHELOIKNLIFWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371927 | |

| Record name | 5-propylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-89-1 | |

| Record name | 5-propylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Propylcyclohexane-1,3-dione chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 5-Propylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propylcyclohexane-1,3-dione is a derivative of the versatile cyclohexane-1,3-dione scaffold, a building block of significant interest in synthetic organic chemistry. Its unique structural features, including a β-dicarbonyl system and an active methylene group, make it a valuable precursor for the synthesis of a wide array of complex molecules and heterocycles. This guide provides a comprehensive overview of its chemical properties, including structural characteristics, tautomerism, spectral data, and reactivity. Furthermore, it outlines plausible synthetic strategies and explores its potential applications, particularly in the realm of medicinal chemistry and drug development, by drawing parallels with analogous structures.

Core Molecular Structure and Identification

5-Propylcyclohexane-1,3-dione belongs to the class of cyclic β-diketones. The core structure consists of a six-membered aliphatic ring functionalized with two ketone groups at positions 1 and 3, and a propyl substituent at position 5. This arrangement confers specific reactivity and physicochemical properties to the molecule.

| Identifier | Value |

| CAS Number | 57641-89-1[1][2][3] |

| Molecular Formula | C₉H₁₄O₂[1] |

| Molecular Weight | 154.21 g/mol [1] |

| IUPAC Name | 5-Propylcyclohexane-1,3-dione |

Keto-Enol Tautomerism: A Defining Feature

A critical aspect of the chemistry of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. In solution, 5-propylcyclohexane-1,3-dione is expected to predominantly exist in its more stable enolic form, a phenomenon well-documented for the parent cyclohexane-1,3-dione.[4][5] This stability arises from the formation of a conjugated system and, in some cases, intramolecular hydrogen bonding, although the latter is less geometrically favorable in cyclic systems compared to linear β-diketones.[4][6] The acidic proton of the enolic hydroxyl group gives the molecule a pKa value analogous to that of the parent compound (pKa ≈ 5.2).[5]

Caption: Keto-enol tautomerism of 5-Propylcyclohexane-1,3-dione.

Synthesis Strategies

While specific literature on the synthesis of 5-propylcyclohexane-1,3-dione is not abundant, its preparation can be logically inferred from established methods for analogous 1,3-cyclohexanediones. A robust and common approach involves the base-catalyzed intramolecular cyclization (Dieckmann condensation) of a δ-ketoester.[7][8]

Proposed Synthetic Workflow: Dieckmann Condensation

This pathway begins with the Michael addition of a propyl-containing nucleophile to an α,β-unsaturated ester, followed by cyclization.

Caption: Proposed synthetic workflow for 5-Propylcyclohexane-1,3-dione.

Experimental Protocol (Hypothetical)

-

Alkylation: To a solution of sodium ethoxide (1.0 eq) in dry ethanol, slowly add diethyl malonate (1.0 eq). Stir for 30 minutes at room temperature. Add 1-bromopropane (1.0 eq) and reflux the mixture for 4-6 hours until TLC analysis indicates consumption of the starting malonate.

-

Michael Addition: After cooling, add methyl vinyl ketone (1.1 eq) to the reaction mixture. Stir at room temperature for 12-18 hours.

-

Cyclization & Saponification: Add a solution of sodium hydroxide (3.0 eq) in water and reflux for 4 hours to induce both cyclization and saponification of the ester groups.

-

Decarboxylation & Isolation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until pH < 2. Heat the mixture to reflux for 2-4 hours to effect decarboxylation. Upon cooling, the product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified by recrystallization or column chromatography.

Spectral Characterization (Predicted)

Definitive spectral characterization is essential for structure confirmation. The following are predicted spectral properties based on the known features of the cyclohexane-1,3-dione scaffold and the propyl substituent.[9][10][11]

| Technique | Expected Features |

| ¹H NMR | Due to the keto-enol equilibrium, the spectrum will be a composite. Enol form: A broad singlet for the enolic proton (>10 ppm), signals for the vinyl proton (~5.5 ppm), and complex multiplets for the aliphatic ring protons (2.0-2.8 ppm). Propyl group: A triplet (~0.9 ppm, CH₃), a sextet (~1.4 ppm, CH₂), and a triplet (~2.2 ppm, CH₂ adjacent to ring). |

| ¹³C NMR | Keto form: Two carbonyl carbons (~200-210 ppm). Enol form: Carbonyl carbon (~190-200 ppm), two sp² carbons of the enol (~100 ppm and ~170-180 ppm). Aliphatic carbons including the active methylene (~40-50 ppm) and the propyl group carbons will also be present. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the enol (2500-3200 cm⁻¹). Strong C=O stretching vibrations (1580-1650 cm⁻¹) characteristic of a conjugated keto-enol system. C-H stretching bands below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 154.21. Key fragmentation patterns would likely involve the loss of the propyl group (M-43) and standard cleavage patterns for cyclohexanone structures. |

Reactivity and Synthetic Utility

The synthetic versatility of cyclohexane-1,3-diones stems from the reactivity of the dicarbonyl moiety and the adjacent active methylene group.[12] This makes 5-propylcyclohexane-1,3-dione a valuable intermediate for constructing more complex molecular architectures.

Caption: Key reactive sites and synthetic applications.

-

Alkylation and Acylation: The methylene carbon between the two carbonyls (C2) is highly acidic and can be readily deprotonated by a base to form a stabilized enolate. This nucleophile can then participate in C-alkylation or C-acylation reactions.

-

Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated systems.

-

Heterocycle Formation: The 1,3-dicarbonyl arrangement is a classic precursor for the synthesis of various six-membered oxygen and nitrogen-containing heterocycles, which are prevalent in bioactive molecules.[13][14] Reactions with reagents like hydrazines, ureas, or amidines can yield pyrazoles, pyrimidines, and other important scaffolds.

Potential Applications in Drug Discovery

The cyclohexane-1,3-dione core is a "privileged scaffold" in medicinal chemistry. Derivatives have demonstrated a wide range of biological activities, including:

-

Herbicidal Activity: Many commercial herbicides, such as mesotrione and sethoxydim, are derivatives of this scaffold.[5]

-

Anticancer and Kinase Inhibition: Various heterocyclic systems derived from cyclohexane-1,3-diones have been synthesized and evaluated as anti-proliferative agents and tyrosine kinase inhibitors.[13]

-

Antimicrobial and Anti-inflammatory: The scaffold is present in molecules with antibacterial, antifungal, and anti-inflammatory properties.

While 5-propylcyclohexane-1,3-dione itself has not been extensively studied, its structure provides a template for developing new analogues for screening in these therapeutic areas. The propyl group offers a lipophilic handle that can be crucial for modulating pharmacokinetic properties like cell permeability and metabolic stability.

Safety and Handling

Based on data for the compound, it should be handled with appropriate care.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Propylcyclohexane-1,3-dione is a functionally rich and synthetically versatile molecule. Its defining keto-enol tautomerism and the reactivity of its active methylene group position it as a powerful intermediate for organic synthesis. Although specific data remains limited, its properties can be reliably predicted from the well-established chemistry of its parent scaffold. For researchers in drug development and materials science, this compound represents a valuable building block for the creation of novel and complex molecular structures with significant potential for biological activity.

References

-

PubChem. 5-Propylcyclohexane-1,3-diol | C9H18O2 | CID 141275266. [Link]

-

PubChem. 5-Propylcyclohexane-1,3-dione | C9H14O2 | CID 2737224. [Link]

-

PubChem. 5-(Isopropyl)cyclohexane-1,3-dione | C9H14O2 | CID 566106. [Link]

-

PubChem. 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione. [Link]

-

ScienceDirect. Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. [Link]

-

Chinnamanayakar, S. et al. (2020). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

-

Mohareb, R. M. et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]

-

Open-i. Enol tautomer of cyclohexane-1,2-dione. [Link]

-

Kumar, B. et al. (2020). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. PubMed. [Link]

-

Allouch, I. et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

-

Sharma, D. et al. (2021). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

-

jOeCHEM. (2019). Keto-enol Tautomerism. YouTube. [Link]

- Google Patents.

-

Reddit. Cursed Cyclohexane-1,3,5-trione?. [Link]

-

Organic Syntheses. 2-methyl-1,3-cyclohexanedione. [Link]

-

Wikipedia. 1,3-Cyclohexanedione. [Link]

-

Ruaysap, M. et al. (2016). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. The Royal Society of Chemistry. [Link]

-

PubChem. 5-Ethylcyclohexane-1,3-dione | C8H12O2 | CID 2734798. [Link]

-

Royal Society of Chemistry. Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. [Link]

-

NIST WebBook. Cyclohexane, propyl-. [Link]

-

The Good Scents Company. 1,3-cyclohexane dione, 504-02-9. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. achmem.com [achmem.com]

- 3. 57641-89-1|5-Propylcyclohexane-1,3-dione|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. US3932511A - Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. PROPYLCYCLOHEXANE(1678-92-8) 1H NMR spectrum [chemicalbook.com]

- 11. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Propylcyclohexane-1,3-dione (CAS: 57641-89-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Scaffold

5-Propylcyclohexane-1,3-dione is a fascinating and highly versatile scaffold in modern organic chemistry. Its unique structural and electronic properties, characterized by the presence of a β-diketone system within a cyclohexane ring, make it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide aims to provide a comprehensive technical overview of 5-propylcyclohexane-1,3-dione, from its fundamental properties and synthesis to its applications in drug discovery and agrochemical development. As a senior application scientist, the focus will be not just on the "what" but on the "why"—elucidating the chemical principles that underpin its reactivity and utility.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-propylcyclohexane-1,3-dione is fundamental to its effective application in research and development.

| Property | Value | Source |

| CAS Number | 57641-89-1 | |

| Molecular Formula | C₉H₁₄O₂ | |

| Molecular Weight | 154.21 g/mol | |

| Melting Point | 95-99 °C | |

| Boiling Point (Predicted) | 267.1±23.0 °C | |

| Density (Predicted) | 1.004±0.06 g/cm³ | |

| pKa (Predicted) | 5.29±0.20 | |

| Appearance | White to off-white crystalline solid | General supplier information |

Tautomerism: The Key to Reactivity

A critical feature of 5-propylcyclohexane-1,3-dione is its existence in a tautomeric equilibrium between the diketo form and the enol form. The acidic nature of the protons on the carbon atom situated between the two carbonyl groups (C2) facilitates the formation of the enol tautomer. This equilibrium is fundamental to its reactivity, as the enol form is a key nucleophile in many of its characteristic reactions.

Caption: Keto-enol tautomerism of 5-propylcyclohexane-1,3-dione.

Synthesis of 5-Propylcyclohexane-1,3-dione: A Representative Protocol

Underlying Synthetic Strategy

The core of this synthesis is the creation of the six-membered ring with the 1,3-dione functionality. This is achieved through a Michael addition of a soft nucleophile, such as the enolate of diethyl malonate, to an α,β-unsaturated ketone, in this case, an analogue of mesityl oxide that would lead to the desired 5-propyl substituent. The resulting adduct then undergoes an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the final product.

Caption: General synthetic workflow for 5-propylcyclohexane-1,3-dione.

Detailed Experimental Protocol (Representative)

Materials:

-

Diethyl malonate

-

1-Hepten-3-one (or a suitable precursor)

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Michael Addition: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 1-hepten-3-one dropwise. The reaction mixture is then heated to reflux for several hours to drive the Michael addition to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization and Saponification: After the Michael addition is complete, a solution of sodium hydroxide in water is added to the reaction mixture, and it is refluxed for an additional period to effect both the intramolecular cyclization (Dieckmann condensation) and the saponification of the ester groups.

-

Workup and Decarboxylation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is then acidified with concentrated hydrochloric acid. This protonates the carboxylate and catalyzes the decarboxylation of the resulting β-keto acid. The mixture is then heated to reflux to ensure complete decarboxylation.

-

Isolation and Purification: Upon cooling, the 5-propylcyclohexane-1,3-dione may precipitate out of the acidic solution. The solid is collected by vacuum filtration and washed with cold water. If the product does not precipitate, the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexanes).

Spectroscopic Characterization

While a publicly available, verified spectrum for 5-propylcyclohexane-1,3-dione is elusive, its structure allows for the prediction of its key spectroscopic features. This is invaluable for researchers synthesizing this compound for the first time.

¹H NMR Spectroscopy (Predicted)

-

Propyl Group: A triplet corresponding to the terminal methyl group (CH₃) would be expected around 0.9 ppm. A sextet for the methylene group adjacent to the methyl group (CH₂-CH₃) would likely appear around 1.3-1.4 ppm. The methylene group attached to the cyclohexane ring (Ring-CH₂) would be a triplet around 1.2-1.3 ppm.

-

Cyclohexane Ring: The protons on the cyclohexane ring would exhibit complex multiplets in the region of 1.8-2.8 ppm. The unique proton at the 5-position (CH-propyl) would likely be a multiplet around 2.0-2.2 ppm. The methylene protons adjacent to the carbonyl groups (at C4 and C6) would be diastereotopic and appear as complex multiplets. The methylene protons at C2, being highly acidic, might show a broad signal or exchange with deuterium in deuterated solvents. In the enol form, a vinyl proton signal would appear further downfield.

-

Enolic Proton: A broad singlet for the enolic hydroxyl proton would be expected in the downfield region (typically >10 ppm), the exact shift being dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Groups: Two signals for the carbonyl carbons (C1 and C3) would be expected in the downfield region, typically around 200-210 ppm in the diketo form. In the enol form, these signals would shift upfield.

-

Propyl Group: The methyl carbon would appear around 14 ppm, and the two methylene carbons would be in the range of 20-40 ppm.

-

Cyclohexane Ring: The carbons of the cyclohexane ring would appear in the aliphatic region (20-50 ppm). The carbon at the 5-position bearing the propyl group would be expected around 30-35 ppm. The methylene carbons adjacent to the carbonyls (C4 and C6) would be in a similar region. The C2 carbon would be around 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

Carbonyl Stretching: A strong, broad absorption band corresponding to the C=O stretching vibrations of the dione would be prominent in the region of 1680-1720 cm⁻¹. The broadening is often due to the presence of the enol tautomer and intramolecular hydrogen bonding.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and cyclohexane moieties would be observed in the 2850-3000 cm⁻¹ region.

-

O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the enolic hydroxyl group involved in hydrogen bonding.

Key Applications and Reaction Chemistry

The utility of 5-propylcyclohexane-1,3-dione stems from the reactivity of its dicarbonyl system and the acidity of the C2 protons. This allows it to participate in a variety of carbon-carbon bond-forming reactions.

The Robinson Annulation: Building Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3][4][5] 5-Propylcyclohexane-1,3-dione is an excellent nucleophile for the initial Michael addition, typically reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK). This reaction is fundamental in the synthesis of steroids and other polycyclic natural products.[4]

Caption: The Robinson annulation workflow with 5-propylcyclohexane-1,3-dione.

Experimental Workflow: Robinson Annulation (General Protocol)

-

Enolate Formation: 5-Propylcyclohexane-1,3-dione is treated with a base (e.g., sodium ethoxide in ethanol, or a milder base like triethylamine or DBU) to generate the corresponding enolate.

-

Michael Addition: Methyl vinyl ketone is added to the enolate solution at a controlled temperature (often starting at low temperatures and allowing to warm to room temperature). The reaction is stirred until the Michael addition is complete (monitored by TLC).

-

Aldol Condensation and Dehydration: The reaction mixture is then heated to promote the intramolecular aldol condensation of the intermediate 1,5-diketone. The resulting β-hydroxy ketone readily dehydrates under these conditions to yield the α,β-unsaturated ketone product.

-

Workup and Purification: The reaction is quenched with a weak acid, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Synthesis of Agrochemicals and Pharmaceuticals

The cyclohexane-1,3-dione core is a well-known pharmacophore in a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] The 5-propyl substituent can be a key feature for optimizing the binding of these molecules to the enzyme's active site.

Furthermore, the cyclohexane-1,3-dione scaffold is being explored for its potential in drug discovery, particularly in the development of anticancer agents.[7] By serving as a versatile starting material, it allows for the synthesis of diverse libraries of compounds that can be screened for biological activity. The propyl group at the 5-position can influence the lipophilicity and steric interactions of the final drug candidates, which are critical parameters for their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.

Precursor to Natural Products

5-Propylcyclohexane-1,3-dione is a key structural motif in a class of natural products known as chiloglottones. For instance, 2-ethyl-5-propylcyclohexan-1,3-dione is a sex pheromone of the thynnine wasp and acts as a pollinator attractant for certain species of Australian orchids.[2][8] The synthesis of these and related natural products relies on building upon the 5-propylcyclohexane-1,3-dione core.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-propylcyclohexane-1,3-dione.

-

Hazard Statements: Based on data for analogous compounds, it is likely to be harmful if swallowed and may cause skin and serious eye irritation.[6]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion: A Building Block with Broad Potential

5-Propylcyclohexane-1,3-dione, with its CAS number 57641-89-1, is more than just a chemical intermediate; it is a gateway to a vast chemical space of complex and biologically active molecules. Its predictable reactivity, centered around the versatile β-diketone functionality, allows for the strategic construction of fused ring systems, the development of novel agrochemicals, and the exploration of new therapeutic agents. For researchers and drug development professionals, a deep understanding of the chemistry of this scaffold is essential for unlocking its full potential in creating the next generation of functional molecules.

References

-

Pnas, "The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products," [Link].[2][8]

-

Master Organic Chemistry, "The Robinson Annulation," [Link].[5]

-

PubChem, "5-Propylcyclohexane-1,3-dione | C9H14O2 | CID 2737224," [Link].

-

YouTube, "Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones," [Link].[9]

-

StudyCorgi, "Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example," [Link].[1][10]

-

Organic Syntheses, "5,5-dimethyl-1,3-cyclohexanedione," [Link].[2]

-

YouTube, "Robinson Annulation Reaction Mechanism," [Link].[11]

-

PMC, "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach," [Link].[7]

-

MDPI, "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site," [Link].[6]

Sources

- 1. studycorgi.com [studycorgi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. achmem.com [achmem.com]

- 7. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. scribd.com [scribd.com]

5-Propylcyclohexane-1,3-dione: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of a Cyclic Diketone

5-Propylcyclohexane-1,3-dione is a fascinating and highly versatile scaffold in the landscape of organic chemistry and drug discovery. As a derivative of cyclohexane-1,3-dione, it belongs to a class of compounds renowned for their utility as building blocks in the synthesis of a wide array of complex molecules, including natural products, bioactive alkaloids, and heterocyclic systems.[1] The presence of the propyl group at the 5-position introduces a lipophilic character that can be strategically exploited in the design of novel therapeutic agents, influencing pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the physical and chemical properties of 5-Propylcyclohexane-1,3-dione, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its structural nuances, spectroscopic signature, synthesis, and reactivity, with a focus on its potential applications in the synthesis of pharmacologically active compounds.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of 5-Propylcyclohexane-1,3-dione are fundamental to its handling, characterization, and application in synthetic chemistry. The following table summarizes its key physicochemical data.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₄O₂ | [2] |

| Molecular Weight | 154.21 g/mol | [2] |

| Melting Point | 95-99 °C | Predicted |

| Boiling Point | 267.1 ± 23.0 °C | Predicted |

| Density | 1.004 ± 0.06 g/cm³ | Predicted |

| pKa | ~5.29 | Predicted, based on related structures |

| XLogP3 | 1.2 - 1.8 | Computed, indicating moderate lipophilicity |

Structural Elucidation and Spectroscopic Analysis

Keto-Enol Tautomerism: A Dynamic Equilibrium

A paramount chemical feature of 5-Propylcyclohexane-1,3-dione, like other 1,3-dicarbonyl compounds, is its existence in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is highly dependent on the solvent, temperature, and the nature of substituents on the ring.[3] In solution, the enol form is often significantly populated and can even be the predominant species, stabilized by conjugation and intermolecular hydrogen bonding.[4]

The presence of both tautomers will be evident in spectroscopic analyses, particularly NMR.

Diagram: Keto-Enol Tautomerism of 5-Propylcyclohexane-1,3-dione

Caption: The equilibrium between the diketo and enol tautomers of 5-Propylcyclohexane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be a composite of signals from both the diketo and enol forms.

-

Propyl Group: A triplet corresponding to the methyl protons (~0.9 ppm), a multiplet for the methylene protons adjacent to the methyl group (~1.3-1.4 ppm), and a multiplet for the methylene protons attached to the cyclohexane ring (~1.6-1.7 ppm).

-

Cyclohexane Ring (Diketone form): Complex multiplets for the methylene protons of the ring, typically in the range of 2.0-3.0 ppm. The methine proton at C5 will appear as a multiplet.

-

Cyclohexane Ring (Enol form): The vinylic proton of the enol will appear as a singlet downfield (~5.0-6.0 ppm). The enolic hydroxyl proton will be a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

-

-

¹³C NMR:

-

Propyl Group: Signals for the three carbon atoms of the propyl chain will appear in the aliphatic region (~14, 20, and 30 ppm).

-

Cyclohexane Ring (Diketone form): Two carbonyl carbons will be observed in the downfield region (~200-210 ppm). The remaining ring carbons will appear in the aliphatic region.

-

Cyclohexane Ring (Enol form): The carbonyl carbon will be shifted slightly upfield compared to the diketone form. The vinylic carbons of the enol will appear in the olefinic region (~100-110 ppm and ~180-190 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will also reflect the tautomeric mixture. Key expected absorptions include:

-

O-H stretch (Enol): A broad band in the region of 3200-2500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.

-

C=O stretch (Diketone): Strong absorption bands around 1715-1735 cm⁻¹.

-

C=O stretch (Enol, conjugated): A strong absorption band at a lower frequency, around 1600-1650 cm⁻¹.

-

C=C stretch (Enol): An absorption band around 1580-1620 cm⁻¹.

-

C-H stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 5-Propylcyclohexane-1,3-dione is expected to show a molecular ion peak (M⁺) at m/z 154. Fragmentation patterns would likely involve the loss of the propyl group, as well as characteristic cleavages of the cyclohexane ring.

Synthesis of 5-Propylcyclohexane-1,3-dione: A Practical Protocol

The synthesis of 5-alkyl-1,3-cyclohexanediones can be achieved through various methods. A common and effective approach is the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by cyclization, hydrolysis, and decarboxylation. An alternative and often more direct route involves the alkylation of a pre-formed 1,3-cyclohexanedione or a related precursor. Below is a generalized, yet detailed, protocol for the synthesis of 5-Propylcyclohexane-1,3-dione.

Diagram: Synthetic Workflow for 5-Propylcyclohexane-1,3-dione

Caption: A representative synthetic workflow for the preparation of 5-Propylcyclohexane-1,3-dione.

Step-by-Step Experimental Protocol

Objective: To synthesize 5-Propylcyclohexane-1,3-dione via a Michael addition and subsequent cyclization-decarboxylation sequence.

Materials:

-

Diethyl malonate

-

Crotonaldehyde

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Michael Addition:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring at room temperature.

-

After the addition is complete, add crotonaldehyde dropwise to the reaction mixture, maintaining the temperature below 30 °C with an ice bath if necessary.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

-

Dieckmann Condensation (Cyclization):

-

To the reaction mixture from the previous step, add a solution of sodium ethoxide in ethanol.

-

Heat the mixture to reflux for several hours to effect the intramolecular cyclization.

-

-

Hydrolysis and Decarboxylation:

-

Cool the reaction mixture and add a solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours to hydrolyze the ester groups.

-

Cool the mixture and carefully acidify with concentrated hydrochloric acid until the evolution of carbon dioxide ceases. This step facilitates the decarboxylation.

-

-

Work-up and Purification:

-

Extract the aqueous solution with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 5-Propylcyclohexane-1,3-dione by recrystallization from a suitable solvent (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

-

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the expected values.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 5-Propylcyclohexane-1,3-dione is dominated by the presence of the two carbonyl groups and the acidic α-protons, particularly in the enol form. This makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules.

Reactions at the Carbonyl Groups

The carbonyl groups can undergo typical reactions such as condensation with amines and hydrazines to form enaminones and pyrazoles, respectively. These reactions are often the first step in the construction of more complex heterocyclic systems.

Reactions at the α-Carbon

The methylene group between the two carbonyls (C2) is highly acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the 2-position.

Utility in Multi-Component Reactions

Cyclohexane-1,3-dione and its derivatives are excellent substrates for multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly desirable in drug discovery for the efficient generation of compound libraries.[6]

Applications in the Synthesis of Bioactive Molecules

Derivatives of cyclohexane-1,3-dione have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[7][8][9] The 5-propyl substituent can be a key determinant in the biological activity of the resulting compounds, influencing their binding to target proteins and their overall pharmacokinetic profile. For instance, cyclohexane-1,3-dione derivatives have been investigated as inhibitors of receptor tyrosine kinases, which are important targets in cancer therapy.[8][9]

Diagram: Reactivity and Synthetic Utility of 5-Propylcyclohexane-1,3-dione

Caption: The central role of 5-Propylcyclohexane-1,3-dione in the synthesis of diverse and complex molecular scaffolds.

Conclusion: A Privileged Scaffold for Future Discovery

5-Propylcyclohexane-1,3-dione is a molecule of significant interest to the drug discovery community. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool for the synthetic chemist. The ability to readily modify its structure at multiple positions, coupled with its proven utility in the construction of biologically active compounds, solidifies its status as a privileged scaffold. As the quest for novel therapeutics continues, the strategic application of 5-Propylcyclohexane-1,3-dione and its derivatives will undoubtedly contribute to the development of the next generation of medicines.

References

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025-08-08). Journal of Molecular Structure, 1290, 135895.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

-

PubChem. (n.d.). 5-(Isopropyl)cyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Propylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Propylcyclohexane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

- Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). Synthesis and characterization of cyclohexane-1,3-dione derivatives and their in silico and in vitro studies on antimicrobial and breast cancer activity. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 311-320.

- Keto-Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. (2013). The Journal of Physical Chemistry A, 117(50), 13712–13718.

- El-Gazzar, A. B. A., Mohareb, R. M., & El-Kousy, S. M. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 6(4), 2889–2904.

- Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. (2013). The Journal of Physical Chemistry A, 117(50), 13712-13718.

- Mohareb, R. M., & Abdel-Latif, E. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.

- Mohareb, R. M., Abdallah, A. E. M., & El-Sayed, N. N. E. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443–2463.

-

LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]

- Reddy, B. V. S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S. Patent No. 8,916,723 B2. Washington, DC: U.S.

- Lalevée, J., et al. (2021).

- Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2436–2449.

- Amarnath, V., et al. (2016). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Chemical Research in Toxicology, 29(10), 1579–1593.

- Mekler, A. B., Ramachandran, S., Swaminathan, S., & Newman, M. S. (1961). 2-methyl-1,3-cyclohexanedione. Organic Syntheses, 41, 56.

- Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.

-

PubChem. (n.d.). 5-Isobutylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

- Shriner, R. L., & Todd, H. R. (1932). 5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses, 12, 20.

-

PubChem. (n.d.). 5-Ethylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexane, propyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

mzCloud. (2015, April 22). 5 Ethylcyclohexane 1 3 dione. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3-Hydroxy-propyl)-cyclohexane-1,3-dione. Retrieved from [Link]

- Larrow, J. F., & Jacobsen, E. N. (1998). Process for the manufacture of 1, 3-cyclohexanedione. U.S. Patent No. 5,744,648. Washington, DC: U.S.

Sources

- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. 5-Propylcyclohexane-1,3-dione | C9H14O2 | CID 2737224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR [m.chemicalbook.com]

- 6. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Propylcyclohexane-1,3-dione (C9H14O2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Propylcyclohexane-1,3-dione, a versatile molecule with significant potential in agrochemical and pharmaceutical research. We will delve into its chemical identity, synthesis, analytical characterization, reactivity, and biological significance, offering a robust resource for professionals in the field.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione framework is a privileged scaffold in organic chemistry, forming the core of numerous natural products and synthetic molecules with pronounced biological activities.[1][2][3] These compounds are particularly recognized for their herbicidal properties, with many commercial grass-specific herbicides belonging to this chemical class.[4][5] The mechanism of action for many of these herbicides involves the potent inhibition of key plant enzymes such as acetyl-CoA carboxylase (ACCase) or p-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5][6][7] Beyond agriculture, cyclohexane-1,3-dione derivatives serve as versatile precursors for the synthesis of a wide array of bioactive molecules, including those with anti-proliferative and kinase inhibitory activities, making them valuable assets in drug discovery programs.[1][8][9]

This guide will focus specifically on the 5-propyl substituted derivative, exploring the nuances of its synthesis, characterization, and potential applications.

Physicochemical Properties and Chemical Identity

5-Propylcyclohexane-1,3-dione is a solid organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol .[10][11] A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H14O2 | [10] |

| Molecular Weight | 154.21 g/mol | [10] |

| CAS Number | 57641-89-1 | |

| IUPAC Name | 5-Propylcyclohexane-1,3-dione | |

| Synonyms | 5-n-Propyl-1,3-cyclohexanedione | |

| Appearance | Solid (predicted) | |

| pKa (predicted) | ~5.2 (enol form) | [12] |

A key characteristic of cyclohexane-1,3-diones is their existence in a tautomeric equilibrium between the diketo and enol forms.[13][14][15] The enol form is often favored in solution and is stabilized by conjugation.[14][15] This tautomerism is crucial for its chemical reactivity and biological activity.

Synthesis of 5-Propylcyclohexane-1,3-dione: A Methodological Deep Dive

The synthesis of 5-substituted cyclohexane-1,3-diones is typically achieved through a Michael-Claisen condensation or a Robinson annulation reaction.[16][17][18][19][20] These methods provide a reliable pathway to construct the six-membered ring with the desired substitution pattern.

Recommended Synthetic Pathway: Michael-Claisen Condensation

The Michael-Claisen condensation offers a straightforward and efficient route to 5-Propylcyclohexane-1,3-dione. This method involves the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular Claisen condensation.

Conceptual Workflow of Michael-Claisen Synthesis

Caption: Workflow for the synthesis of 5-Propylcyclohexane-1,3-dione via Michael-Claisen condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-alkyl-1,3-cyclohexanediones and can be adapted for the synthesis of 5-Propylcyclohexane-1,3-dione.

Materials:

-

Diethyl malonate

-

Pent-1-en-3-one

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Michael Addition: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add pent-1-en-3-one dropwise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 2-3 hours.

-

Claisen Condensation: After the Michael addition is complete, heat the reaction mixture to reflux for 4-6 hours to facilitate the intramolecular Claisen condensation.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester. After cooling, carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic. Heat the mixture gently to effect decarboxylation until carbon dioxide evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Freshly prepared sodium ethoxide is used to ensure a completely anhydrous and highly reactive base, which is crucial for both the deprotonation of diethyl malonate and the subsequent Claisen condensation.

-

Controlling the temperature during the addition of pent-1-en-3-one is important to prevent polymerization and other side reactions.

-

Acidification and heating are necessary for the hydrolysis of the intermediate ester and subsequent decarboxylation to yield the final dione product.

Analytical Characterization: A Spectroscopic Approach

Confirming the identity and purity of the synthesized 5-Propylcyclohexane-1,3-dione requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups) and the protons on the cyclohexane ring. The chemical shifts of the ring protons will be influenced by the presence of the adjacent carbonyl groups and the tautomeric equilibrium. The enolic proton, if observable, will appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons (typically in the range of 190-210 ppm for the keto form) and the enolic carbons (around 100-110 ppm and 170-180 ppm). The carbons of the propyl group and the cyclohexane ring will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

C=O stretch (keto form): A strong absorption band in the region of 1700-1740 cm⁻¹.

-

C=C stretch (enol form): A medium to strong absorption band around 1600-1650 cm⁻¹.

-

O-H stretch (enol form): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z = 154.

Chemical Reactivity and Synthetic Utility

The 1,3-dicarbonyl moiety in 5-Propylcyclohexane-1,3-dione is the center of its reactivity. The acidic methylene group between the two carbonyls can be readily deprotonated to form a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions.

Key Reactions:

-

Alkylation and Acylation: The enolate can be alkylated or acylated at the C-2 position.

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated dicarbonyl compounds.

-

Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines.[9]

Logical Relationship of Reactivity

Caption: Reactivity map of 5-Propylcyclohexane-1,3-dione, highlighting the role of the enolate intermediate.

Biological Significance and Applications

Herbicidal Activity

As a member of the cyclohexane-1,3-dione class, 5-Propylcyclohexane-1,3-dione is expected to exhibit herbicidal activity, particularly against grass species.[4] The primary mode of action is the inhibition of ACCase or HPPD, crucial enzymes in fatty acid and plastoquinone biosynthesis, respectively.[5][6] The propyl group at the 5-position can influence the potency and selectivity of the herbicidal effect.

Potential in Drug Discovery

The cyclohexane-1,3-dione scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Derivatives have been investigated for their anti-proliferative, anticancer, and kinase inhibitory activities.[8][9] The 5-propyl substituent can be modified to explore structure-activity relationships and optimize for specific biological targets.

Safety and Handling

5-Propylcyclohexane-1,3-dione should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

5-Propylcyclohexane-1,3-dione is a molecule of significant interest due to its established role as a precursor to potent herbicides and its potential as a building block in medicinal chemistry. Its synthesis is well-established through classic organic reactions, and its reactivity is dominated by the versatile 1,3-dicarbonyl functionality. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and biological importance, serving as a valuable resource for researchers and professionals working with this important chemical entity.

References

- Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1.

- Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase

- Robinson annul

- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central.

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones.

- A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Science Publishing.

- SC-005 1, a 2-benzoyl-cyclohexane- 1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruv

- Part I: Mode of Action of Herbicides. YouTube.

- The suggested mechanism for the Robinson annulation reaction.

- Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)

- Enantioselective solvent-free Robinson annulation reactions. Indian Academy of Sciences.

- The Robinson Annul

- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

- 23.

- a) Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. b) How many enol forms... Homework.Study.com.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal.

- Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed.

- Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules.

- Infrared Spectroscopy Functional Groups. Fiveable.

- US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- 1H chemical shifts in NMR. Part 18.

- Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less C

- (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. YouTube.

- 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry | OpenStax.

- Tables For Organic Structure Analysis.

- 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum. ChemicalBook.

- 5-Propylcyclohexane-1,3-dione | C9H14O2 | CID 2737224. PubChem - NIH.

- 5-Propylcyclohexane-1,3-dione. Achmem.

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- 5-Cyclohexylcyclohexane-1,3-dione | C12H18O2 | CID 21551705. PubChem.

- 5-Propylcyclohexane-1,3-diol | C9H18O2 | CID 141275266. PubChem.

- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI.

- Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.

- 1,3-Cyclohexanedione. Wikipedia.

- ChemInform Abstract: Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone.

- ChemInform Abstract: Base-Promoted Michael Reaction Concomitant with Alkylation of Cyclic-1,3-diones, an Efficient Approach to 2-Substituted Vinylogous Esters.

- US3932511A - Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.

- The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media.

- 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides.

- Aldol, Claisen, and Michael additions. YouTube.

- Aldol, Claisen, Dieckmann, Michael, and Robinson Mechanisms + Synthesis. YouTube.

- Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Prolifer

Sources

- 1. researchgate.net [researchgate.net]

- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Propylcyclohexane-1,3-dione | C9H14O2 | CID 2737224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. achmem.com [achmem.com]

- 12. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. homework.study.com [homework.study.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

5-Propylcyclohexane-1,3-dione molecular weight

An In-Depth Technical Guide to 5-Propylcyclohexane-1,3-dione: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 5-Propylcyclohexane-1,3-dione is a pivotal chemical intermediate belonging to the class of cyclic β-diones. While its fundamental properties, such as a molecular weight of 154.21 g/mol , are well-defined, its true significance lies in its role as a versatile scaffold in synthetic organic chemistry and drug development.[1][2] The cyclohexane-1,3-dione core is a privileged structure found in numerous natural products and bioactive molecules, making its derivatives prime candidates for therapeutic agents, particularly in oncology as kinase inhibitors.[3][4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core physicochemical properties, robust synthetic and purification protocols, analytical characterization strategies, and its applications in medicinal chemistry. All methodologies are presented with an emphasis on the underlying chemical principles to ensure both reproducibility and a deeper understanding of the experimental choices involved.

Core Molecular Profile

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its application in complex research and development environments. This section details the essential chemical and physical properties of 5-Propylcyclohexane-1,3-dione.

Chemical Identity and Structure

5-Propylcyclohexane-1,3-dione is systematically named and structurally defined by a cyclohexane ring functionalized with two ketone groups at positions 1 and 3, and a propyl group at position 5. Due to keto-enol tautomerism, it can exist in equilibrium with its enol form, 3-hydroxy-5-propylcyclohex-2-en-1-one, a property that influences its reactivity.

Physicochemical Properties

The compound's physicochemical properties are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing analytical methods. The data presented below has been aggregated from established chemical databases.

| Property | Value | Source |

| Exact Mass | 154.099 g/mol | [6] |

| LogP (octanol/water) | 1.7248 | [6] |

| Topological Polar Surface Area (PSA) | 34.14 Ų | [6] |

| Hydrogen Bond Donors | 0 (in keto form) | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Synthesis and Purification

The synthesis of substituted cyclohexane-1,3-diones is a well-established field, with methods designed for efficiency and regioselectivity. A common and effective strategy involves a one-pot Michael-Claisen condensation, which builds the cyclic dione structure from acyclic precursors.[8]

Synthetic Strategy: Michael-Claisen Condensation

This one-pot process is highly atom-economical. It begins with the deprotonation of a ketone (e.g., acetone or a derivative) to form an enolate. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated ester (e.g., ethyl acrylate). The resulting intermediate subsequently undergoes an intramolecular Dieckmann-Claisen condensation to form the cyclic β-dione ring system. The choice of a strong, non-nucleophilic base like sodium hydride is critical to drive the initial deprotonation and subsequent cyclization without competing side reactions.

Caption: One-pot synthesis via Michael-Claisen condensation.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for synthesizing substituted cyclohexane-1,3-diones.[8]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) suspended in anhydrous toluene. Cool the suspension to 0 °C in an ice bath.

-

Rationale: A dry, inert atmosphere is crucial as sodium hydride reacts violently with water. Toluene is a suitable non-protic solvent. Cooling controls the initial exothermic reaction.

-

-

Enolate Formation: Slowly add ethyl methyl ketone (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Rationale: The strong base (hydride) abstracts a proton from the α-carbon of the ketone, forming the sodium enolate nucleophile.

-

-

Michael Addition: Add ethyl acrylate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Rationale: The enolate attacks the β-carbon of the acrylate in a conjugate addition. Stirring at room temperature ensures the reaction goes to completion.

-

-

Claisen Condensation & Workup: The intramolecular Claisen condensation occurs spontaneously after the Michael addition. Monitor the reaction by TLC. Upon completion, cautiously quench the reaction by slowly adding 1N hydrochloric acid (HCl) until the pH is acidic (~2-3).

-

Rationale: The acidic workup neutralizes the reaction mixture, protonating the enolate product to yield the final dione.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Rationale: This standard procedure isolates the organic product from the aqueous phase and removes residual water.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product typically requires purification to remove unreacted starting materials and side products. Column chromatography is the standard method.

Caption: Post-synthesis purification workflow.

Analytical Characterization

Rigorous structural confirmation is non-negotiable in scientific research. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized 5-Propylcyclohexane-1,3-dione.[9]

Overview of Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition (C₉H₁₄O₂).

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, primarily the characteristic C=O stretches of the ketone groups and C-H stretches of the alkyl chain.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), and methylene protons of the cyclohexane ring. The chemical shifts of the protons alpha to the carbonyls will be downfield. |

| ¹³C NMR | Two signals in the carbonyl region (~200-210 ppm), and distinct signals for the propyl and cyclohexane ring carbons. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 154. Additional fragmentation patterns corresponding to the loss of the propyl group or other fragments. |

| FT-IR (cm⁻¹) | Strong C=O stretching absorption around 1715-1730 cm⁻¹. C-H stretching absorptions for sp³ carbons around 2850-3000 cm⁻¹. |

Relevance in Drug Development and Medicinal Chemistry

The cyclohexane-1,3-dione motif is not merely a synthetic curiosity; it is a "privileged scaffold" that is frequently identified in high-throughput screening campaigns and serves as a foundational structure for developing potent and selective therapeutic agents.[3][5]

The Scaffold as a Versatile Building Block

The reactivity of the dione system, particularly the active methylene group between the two carbonyls, allows for a wide range of chemical modifications. This enables the creation of large libraries of derivatives where substituents can be systematically varied to optimize pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Its structural rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal starting point for designing molecules that fit into the active sites of protein targets.[10]

Caption: Drug discovery logic starting from a core scaffold.

Application in Cancer Research: Kinase Inhibition

Many cyclohexane-1,3-dione derivatives have been investigated as anti-proliferative agents.[9] A significant area of focus is their use in developing inhibitors of protein kinases, enzymes that are often dysregulated in cancer. For instance, derivatives have been synthesized and evaluated for their ability to inhibit receptor tyrosine kinases like c-Met, which is implicated in non-small-cell lung cancer (NSCLC).[3][4] The dione scaffold can be functionalized to mimic the hinge-binding motifs of known ATP-competitive kinase inhibitors, providing a robust framework for designing novel anticancer drugs.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical substance. The following information is a summary derived from available Safety Data Sheets (SDS).[7][11]

-

Hazard Identification:

-

Recommended Handling and PPE:

-

Storage and Stability:

References

-

MOLBASE. (n.d.). 5-Propylcyclohexane-1,3-dione | 57641-89-1. MOLBASE Encyclopedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737224, 5-Propylcyclohexane-1,3-dione. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141275266, 5-Propylcyclohexane-1,3-diol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566106, 5-(Isopropyl)cyclohexane-1,3-dione. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3116068, 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione. PubChem. Retrieved from [Link]

-

Chinnamanayakar, S. et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(15), 4994. Available at: [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Available at: [Link]

- Naskar, D. et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S. Patent No. 8,916,723 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Laronze, M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(19), 5976. Available at: [Link]

- Van der Steen, M. et al. (1976). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof. U.S. Patent No. 3,932,511. Washington, DC: U.S. Patent and Trademark Office.

-

Stetter, H. (1963). 2-methyl-1,3-cyclohexanedione. Organic Syntheses, 43, 77. Available at: [Link]

-

Singh, P., & Singh, J. (2021). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ChemistrySelect, 6(32), 8201-8224. Available at: [Link]

-

NIST. (n.d.). Cyclohexane, propyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734798, 5-Ethylcyclohexane-1,3-dione. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). Propylcyclohexane Mass Spectrum (GC). Retrieved from [Link]

-

SpectraBase. (n.d.). Propylcyclohexane 1H NMR. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 57641-89-1|5-Propylcyclohexane-1,3-dione|BLD Pharm [bldpharm.com]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.molbase.com [m.molbase.com]

- 7. achmem.com [achmem.com]

- 8. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. synquestlabs.com [synquestlabs.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Tautomeric Equilibrium of 5-Propylcyclohexane-1,3-dione

Abstract

This technical guide provides an in-depth examination of the keto-enol tautomerism exhibited by 5-Propylcyclohexane-1,3-dione, a representative cyclic β-dicarbonyl compound. The narrative synthesizes foundational principles with advanced spectroscopic analysis techniques, offering a robust framework for researchers, chemists, and drug development professionals. We will explore the structural characteristics of the diketo and enol tautomers, the thermodynamic factors governing their equilibrium, and the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for their characterization and quantification. The guide includes detailed, field-proven experimental protocols and visual workflows to ensure both theoretical understanding and practical applicability.

Introduction: The Dynamic Nature of β-Dicarbonyls

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2][3] While for most simple carbonyl compounds the keto form is overwhelmingly more stable due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond, the situation is more nuanced for β-dicarbonyl compounds.[1][2]

In systems like 5-Propylcyclohexane-1,3-dione, the presence of two carbonyl groups flanking a methylene (-CH₂-) group significantly increases the acidity of the α-hydrogens.[1] This facilitates the formation of a highly stable enolate intermediate, which can then be protonated to yield the enol tautomer. The resulting enol form benefits from the creation of a conjugated π-system, a factor that significantly stabilizes it and shifts the equilibrium.[2][3]

Unlike their acyclic counterparts, cyclic β-diketones such as 5-Propylcyclohexane-1,3-dione cannot form the classic six-membered intramolecular hydrogen bond that is a major stabilizing feature for linear β-diketones.[4][5] Despite this, the enol form is often the predominant species in solution due to the stabilizing effects of conjugation and intermolecular hydrogen bonding networks.[5][6] The precise position of this equilibrium is exquisitely sensitive to environmental factors, most notably the solvent, making its study critical for predicting reactivity and behavior in various chemical systems.[7][8]

Structural Analysis of the Tautomeric Forms

The tautomeric equilibrium of 5-Propylcyclohexane-1,3-dione involves the interconversion between two distinct constitutional isomers: the diketo form and the enol form.

-

Diketo Tautomer (5-Propylcyclohexane-1,3-dione): This form contains two ketone functional groups at positions 1 and 3 of the cyclohexane ring. The methylene group at C2, positioned between the two carbonyls, is sp³-hybridized. The cyclohexane ring adopts a chair or boat conformation to minimize steric strain.

-

Enol Tautomer (3-Hydroxy-5-propylcyclohex-2-en-1-one): This form is generated by the migration of a proton from C2 to one of the carbonyl oxygens. It features a ketone, a carbon-carbon double bond (C2=C3), and a hydroxyl group (enol) bonded to the double bond. The conjugation between the remaining carbonyl group and the C=C double bond is a significant source of thermodynamic stability.[2] The carbons involved in the enone system (C1, C2, C3) are sp²-hybridized, leading to a more planar geometry in that region of the ring.

The equilibrium between these two forms is a dynamic process, as illustrated below.

Caption: Keto-enol equilibrium of 5-Propylcyclohexane-1,3-dione.

The Role of Solvent in Shifting the Equilibrium

The solvent environment plays a paramount role in determining the ratio of keto to enol tautomers at equilibrium.[8] This phenomenon is primarily driven by the differing polarities of the two tautomers and the solvent's ability to engage in hydrogen bonding.

-